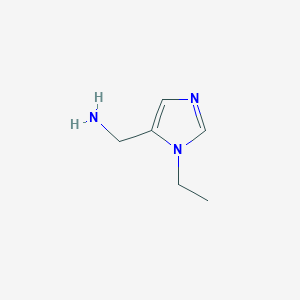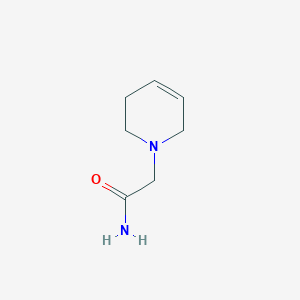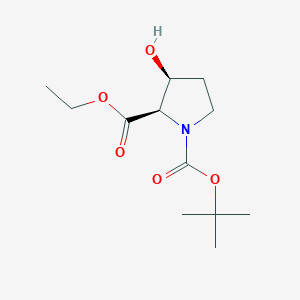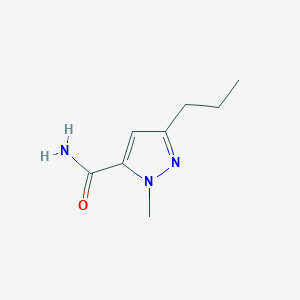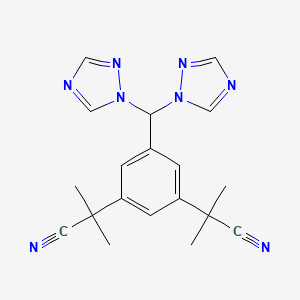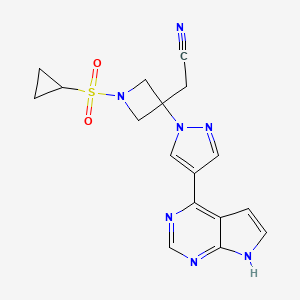![molecular formula C14H10BrN3O B3319841 7-Bromo-5-[(~2~H_4_)pyridin-2-yl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 1185022-85-8](/img/structure/B3319841.png)
7-Bromo-5-[(~2~H_4_)pyridin-2-yl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Übersicht
Beschreibung
7-Bromo-5-[(2H4)pyridin-2-yl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one, also known as 7-Bromo-5-pyridin-2-yl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, is a synthetic organic compound belonging to the family of benzodiazepines. This compound has been studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry. It is a versatile building block in the synthesis of new compounds with potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Stability Indicating Assay Development
A reliable, selective, and sensitive stability-indicating RP-HPLC assay was established for the quantitation of bromazepam (BMZ) and one of the degradant and stated potential impurities . This method is useful in determining the stability of bromazepam under various conditions, and it can be used to quantify the impurity in a bromazepam pure sample .
Quantification in Biological Samples
Bromazepam-d4 can be quantified in biological samples such as serum and plasma using ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS-MS) . This method offers fast, reliable, and sensitive results, making it suitable for the quantification of benzodiazepines and hypnotics in serum and plasma .
Therapeutic Applications
Bromazepam-d4, like other benzodiazepines, has several therapeutic applications . It is used for controlling epilepsy, reducing anxiety, as an adjunct to anesthesia, to treat insomnia, and for alcohol withdrawal .
Drug Abuse Research
Due to their potential for addiction and abuse, benzodiazepines like Bromazepam-d4 are often the subject of drug abuse research . They are frequently abused drugs and are often used recreationally in combination with other drugs .
Forensic Investigations
Bromazepam-d4 can be used in forensic investigations due to its sedative properties and amnesic effects . It is commonly reported in poisonings and suicides, and is used for drug-facilitated crime .
Pharmaceutical Quality Control
It can be used to quantify the impurity in a bromazepam pure sample .
Wirkmechanismus
Target of Action
Bromazepam-d4 primarily targets the GABA (A) Receptor . GABA (A) receptors are inhibitory neurotransmitter receptors that play a crucial role in maintaining the balance of excitatory and inhibitory signals in the brain .
Mode of Action
Bromazepam-d4 binds to the GABA-A receptor, causing a conformational change and potentiating its inhibitory effects . This binding increases the receptors’ response when activated by GABA itself or an agonist . The result is an enhancement of the inhibitory effects of GABA, leading to decreased neuronal excitability .
Biochemical Pathways
The primary biochemical pathway affected by Bromazepam-d4 is the GABAergic system . By potentiating the inhibitory effects of GABA, Bromazepam-d4 enhances the function of the GABAergic system, leading to increased inhibition of neuronal activity .
Pharmacokinetics
Bromazepam is completely absorbed in humans, with a bioavailability of 84% following oral administration . The intact drug is eliminated from the blood with a mean half-life of 11.9 hours . Predictable steady-state blood levels are maintained on multiple daily dosing . Bromazepam exhibits pK a values of 2.9 and 11.0, corresponding to the removal of the proton of the protonated nitrogen in the 4-position of the molecule, and the deprotonation of the nitrogen in the 1-position, respectively .
Result of Action
The molecular and cellular effects of Bromazepam-d4’s action primarily involve the potentiation of GABA’s inhibitory effects. This leads to a decrease in neuronal excitability, which can help to alleviate symptoms of anxiety and panic disorders .
Action Environment
The action, efficacy, and stability of Bromazepam-d4 can be influenced by various environmental factors. For instance, co-exposure to other CNS depressants can enhance impairment and potentially lead to respiratory depression . Additionally, factors such as the patient’s age, gender, and the presence of certain medical conditions or medications can influence the pharmacokinetics and overall effects of Bromazepam-d4 .
Eigenschaften
IUPAC Name |
7-bromo-5-(3,4,5,6-tetradeuteriopyridin-2-yl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-9-4-5-11-10(7-9)14(17-8-13(19)18-11)12-3-1-2-6-16-12/h1-7H,8H2,(H,18,19)/i1D,2D,3D,6D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIYHDSEFNYJSL-VTBMLFEUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Br)[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675723 | |
| Record name | 7-Bromo-5-[(~2~H_4_)pyridin-2-yl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromazepam-d4 | |
CAS RN |
1185022-85-8 | |
| Record name | 7-Bromo-5-[(~2~H_4_)pyridin-2-yl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1185022-85-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3319770.png)
![2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole](/img/structure/B3319787.png)
![Thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B3319791.png)


